Regioisomeric Differentiation: 4-Ethoxy vs. 6-Ethoxy Substitution on the Bis-Benzothiazolyl Piperazine Scaffold
The target compound bears ethoxy substituents at the 4-position of each benzothiazole ring, in contrast to the commercially available positional isomer 1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine (CAS 863001-01-8). In benzothiazole SAR, 4-substitution places the ethoxy group in closer spatial proximity to the piperazine-benzothiazole junction, altering the dihedral angle distribution and potentially modifying the compound's ability to engage π-π stacking or hydrogen-bonding interactions with biological targets relative to 6-substituted analogs . While head-to-head biological data for this specific pair are absent from the peer-reviewed literature, regioisomeric differentiation at the 4- vs. 6-position in related benzothiazole series has been shown to produce IC₅₀ variations exceeding 10-fold against AChE [1].
| Evidence Dimension | Substitution position (regiochemistry) on benzothiazole ring |
|---|---|
| Target Compound Data | 4-ethoxy substitution on both benzothiazole rings (4,4'-bis-ethoxy) |
| Comparator Or Baseline | 1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine (CAS 863001-01-8) — 6-ethoxy substitution |
| Quantified Difference | Positional isomer; no direct comparative bioactivity data available. In class-level benzothiazole AChE SAR, 4- vs. 6-substitution can produce >10-fold IC₅₀ differences. |
| Conditions | Structural comparison; class-level SAR from Demir Özkay et al. (2016) benzothiazole-piperazine AChE inhibitor series. |
Why This Matters
Procurement of the correct regioisomer is critical for SAR continuity: substituting the 6-ethoxy isomer will not replicate the electronic and steric profile of the 4-ethoxy compound, making them non-interchangeable in lead optimization or probe-development workflows.
- [1] Demir Özkay Ü et al. Design, synthesis, and AChE inhibitory activity of new benzothiazole–piperazines. Bioorg Med Chem Lett. 2016;26(22):5387-5394. doi:10.1016/j.bmcl.2016.10.041. View Source
